tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate is a synthetic organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, a methyl group, and a trifluoromethyl group attached to an azepane ring
Preparation Methods
The synthesis of tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Addition of the hydroxy group: This can be done through hydroxylation reactions using oxidizing agents.
Incorporation of the methyl and trifluoromethyl groups: These groups can be introduced through alkylation and trifluoromethylation reactions, respectively.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.
Substitution: The tert-butyl, methyl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring.
tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)hexane-1-carboxylate: This compound has a hexane chain instead of an azepane ring.
The uniqueness of this compound lies in its azepane ring structure, which can impart different chemical and biological properties compared to similar compounds with different ring systems or chain lengths.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-9-5-7-17(10(18)20-11(2,3)4)8-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLCNFZIWRHNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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